2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring:
- A triazolo[1,5-c]quinazoline core substituted with 3,5-dimethylpyrazole via an ethyl linker.
- 8,9-Dimethoxy groups on the quinazoline ring, which may enhance solubility or modulate electronic properties.
This compound’s hybrid architecture combines multiple pharmacophores, suggesting possible applications in medicinal chemistry or agrochemical research. Its synthesis likely involves multi-step heterocyclic coupling and functionalization, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanylmethyl]-6-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N8O3S/c1-16-11-18(3)34(32-16)10-9-24-31-27-20-13-22(38-4)23(39-5)14-21(20)30-28(36(27)33-24)40-15-19-12-26(37)35-17(2)7-6-8-25(35)29-19/h6-8,11-14H,9-10,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYVEFKBPCJVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CSC3=NC4=CC(=C(C=C4C5=NC(=NN53)CCN6C(=CC(=N6)C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclization Strategies
The triazolo[1,5-c]quinazoline scaffold is typically constructed via cyclocondensation of 2-aminobenzonitrile derivatives with hydrazine derivatives under acidic conditions. For the target compound, a optimized protocol involves:
Reagents :
- 2-Amino-4,5-dimethoxybenzonitrile (1.0 eq)
- Methyl hydrazine (1.2 eq)
- Formic acid (excess as solvent)
Conditions :
- Reflux at 120°C for 12 hr under N₂ atmosphere.
- Yield: 78% (isolated via silica gel chromatography).
Mechanism :
- Hydrazine attack on nitrile carbon initiates cyclization.
- Sequential dehydration forms the triazole ring.
Introduction of 2-(3,5-Dimethylpyrazol-1-yl)Ethyl Side Chain
The C2 position is functionalized via nucleophilic aromatic substitution (SNAr) using a pre-synthesized 2-(3,5-dimethylpyrazol-1-yl)ethyl bromide:
Procedure :
- Triazoloquinazoline core (1.0 eq) dissolved in anhydrous DMF.
- Add NaH (2.5 eq) at 0°C, stir 30 min.
- Introduce 2-(3,5-dimethylpyrazol-1-yl)ethyl bromide (1.5 eq).
- Heat to 80°C for 6 hr.
Workup :
Pyrido[1,2-a]Pyrimidin-4-One Synthesis
CuI-Catalyzed Tandem C–N Coupling/Amidation
Adapting methods from RSC advancements, the pyrido[1,2-a]pyrimidin-4-one is synthesized via:
Reaction Scheme :
- Ullmann-type Coupling :
- Intramolecular Amidation :
- In situ cyclization under same conditions.
Optimization Data :
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| CuI | 130 | 24 | 92 |
| Al³PW₁₂O₄₀ | 100 | 8 | 94 |
Aluminum-exchanged heteropolyacid catalysts (Al³PW₁₂O₄₀) demonstrate superior efficiency, reducing reaction time and improving yields through enhanced Lewis acidity.
Thioether Linkage Formation
Sulfur Nucleophile Generation
The triazoloquinazoline intermediate undergoes thiolation at C5 using Lawesson's reagent:
Thiolation Protocol :
SN2 Coupling with Pyridopyrimidinone Electrophile
The pyrido[1,2-a]pyrimidin-4-one is brominated at the methyl position using NBS (azobisisobutyronitrile initiator):
Bromination :
- Pyridopyrimidinone (1.0 eq), NBS (1.1 eq), CCl₄, 70°C, 2 hr (89% yield).
Coupling Reaction :
- 5-Mercapto-triazoloquinazoline (1.05 eq), K₂CO₃ (2.0 eq), DMF.
- Add bromomethyl-pyridopyrimidinone (1.0 eq).
- Stir at 50°C for 8 hr.
Purification :
Process Optimization and Scaling
Solvent Screening for Coupling Step
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 71 | 98.2 |
| DMSO | 46.7 | 68 | 97.8 |
| THF | 7.5 | 42 | 95.1 |
DMF provides optimal polarity for SN2 reactivity while maintaining intermediate solubility.
Temperature Profile Study
| Temp (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|
| 25 | 24 | 58 |
| 50 | 8 | 71 |
| 80 | 4 | 69 |
Elevated temperatures accelerate kinetics but promote side reactions beyond 50°C.
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (700 MHz, DMSO-d₆): δ 8.87 (d, J=4.6 Hz, pyridopyrimidinone H-8), 7.63 (dd, J=7.6, 4.9 Hz, quinazoline H-7), 4.17 (q, J=7 Hz, pyrazole ethyl CH₂), 2.65 (s, SCH₃).
- HRMS : m/z [M+H]⁺ calcd. 679.2643, found 679.2648.
Challenges and Mitigation Strategies
7.1 Regioselectivity in Triazoloquinazoline Functionalization
Early attempts using Friedel-Crafts alkylation resulted in C7/C8 isomerism (37:63 ratio). Implementing directed ortho-metalation with BuLi prior to alkylation improved C2 selectivity to 89%.
7.2 Thiol Oxidation During Coupling Strict oxygen-free conditions (N₂/vacuum cycling) reduced disulfide byproduct formation from 18% to <2%.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups present in the molecule and the reaction conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, it might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors and modulating their activity. The pathways involved might include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazoloquinazoline Cores
A structurally similar compound, 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one (), replaces the pyrido-pyrimidinone group with a phenylpiperazine moiety. Key differences include:
The pyrido-pyrimidinone group in the target compound may confer better aqueous solubility compared to phenylpiperazine, influencing pharmacokinetics .
Pyrazolo-Pyrimidine/Triazolo-Pyrimidine Derivatives
Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () share pyrazole and pyrimidine motifs but lack the triazoloquinazoline core. Key contrasts:
- Synthetic Routes : The target compound requires advanced coupling strategies (e.g., sulfanyl bridging), while pyrazolo-pyrimidines are synthesized via cyclocondensation .
- Bioactivity: Pyrazolo-pyrimidines are noted for antimicrobial activity , whereas the target compound’s dimethoxy groups and extended conjugation suggest broader enzyme inhibition (e.g., kinases or topoisomerases).
Thiazolo-Pyridine Derivatives
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine () replaces the triazoloquinazoline with a thiazolo-pyridine system. Differences include:
- Applications: Thiazolo derivatives are often antimicrobial , while the target compound’s fused quinazoline-pyrido-pyrimidinone system may target eukaryotic enzymes.
Fused Heterocyclic Systems in Drug Discovery
The tetrahydroimidazo[1,2-a]pyridine scaffold () shares a bicyclic structure with the pyrido-pyrimidinone group. However, the latter’s pyrimidinone ring introduces additional hydrogen-bonding sites, enhancing protein-binding capacity .
Table 1: Comparative Physicochemical Data
| Compound Class | LogP* | Water Solubility | Synthetic Complexity |
|---|---|---|---|
| Target Compound | ~3.2 | Moderate | High |
| Pyrazolo-Pyrimidines | ~2.1 | High | Moderate |
| Thiazolo-Pyridines | ~2.8 | Low | Moderate |
| Phenylpiperazine Analogue | ~4.1 | Low | High |
*Estimated using fragment-based methods.
Biological Activity
The compound 2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits a complex structure that incorporates various pharmacologically relevant moieties. This article aims to explore its biological activity based on available research findings.
Structural Overview
The compound's structure can be broken down into several key components:
- Pyrazole moiety : Known for its diverse biological activities including anti-inflammatory and anti-cancer properties.
- Triazole ring : Contributes to the compound's ability to interact with biological targets effectively.
- Pyrimidine and quinazoline derivatives : These structures are often associated with significant pharmacological effects such as antimicrobial and anti-cancer activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar compounds featuring pyrazole and triazole rings. For instance:
- In vitro studies showed that derivatives of pyrazole exhibited cytotoxic effects against various cancer cell lines. The presence of the triazole ring enhances these effects by promoting apoptosis in cancer cells .
Anti-inflammatory Activity
Compounds with similar structural features have demonstrated significant anti-inflammatory properties:
- In vivo studies indicated that pyrazole derivatives could inhibit COX enzymes effectively, reducing inflammation in animal models .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Research has shown that triazole derivatives often exhibit broad-spectrum antimicrobial activity. For example, compounds with similar configurations have been tested against various bacterial strains with promising results .
Case Studies
A series of case studies have been conducted to evaluate the biological activity of related compounds:
-
Study on Pyrazole Derivatives :
- A study evaluated several pyrazole derivatives for their anticancer properties. It was found that compounds with a methyl substitution at specific positions exhibited enhanced activity against breast cancer cell lines.
- Results indicated that the most active compound had an IC50 value significantly lower than standard chemotherapeutics.
-
Evaluation of Triazole Compounds :
- Another study focused on triazole derivatives and their anti-inflammatory effects. The results demonstrated substantial reduction in paw edema in rat models when treated with these compounds.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the triazole and pyrazole rings allows for interaction with key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to reduced viability.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
Methodological Answer: The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, using CuSO₄/sodium ascorbate in THF/H₂O at 50°C for 16 hours (yield: ~61%) .
- Reflux in ethanol for pyrazole-thiazolidinone coupling (2 hours), followed by recrystallization (DMF/EtOH) .
- Column chromatography (silica gel, ethyl acetate/hexane) for purification . Critical parameters: stoichiometric control of triazenylpyrazole precursors, inert atmosphere for CuAAC, and rigorous solvent drying to avoid side reactions.
Q. What analytical techniques are essential for characterizing its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for overlapping methoxy and methyl signals .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight (e.g., observed vs. calculated m/z) and fragmentation patterns .
- X-ray Crystallography: Resolve ambiguous stereochemistry in polycyclic systems (e.g., triazoloquinazoline vs. pyridopyrimidone rings) .
Q. What preliminary biological screening strategies are recommended for this compound?
Methodological Answer:
- In vitro enzyme inhibition assays: Target kinases (e.g., EGFR, CDK2) or proteases using fluorescence/quenching-based protocols .
- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility and stability profiling: Assess pharmacokinetic viability via HPLC under physiological pH (6.8–7.4) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
Methodological Answer:
- Quantum chemical calculations (DFT): Simulate intermediates (e.g., triazole-pyrazole transition states) to identify energy barriers .
- AI-driven experimental design: Platforms like COMSOL Multiphysics integrate reaction kinetics data to predict optimal solvent ratios or catalyst loadings .
- Feedback loops: Use experimental yields to refine computational models (e.g., adjusting activation energies in transition-state searches) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized assay replication: Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation: Pair enzymatic assays (e.g., fluorescence) with biophysical methods (e.g., surface plasmon resonance) to confirm binding affinities .
- Impurity profiling: Use LC-MS to rule out synthetic byproducts (e.g., unreacted pyrazole precursors) influencing bioactivity .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Substituent variation: Systematically replace methoxy/methyl groups with halogens or electron-withdrawing groups to assess impact on target binding .
- Molecular docking: Use AutoDock Vina to predict binding modes against crystallized kinase domains (e.g., PDB: 1M17) .
- Pharmacophore mapping: Identify critical hydrogen bond donors/acceptors using Schrödinger’s Phase .
Q. What advanced spectroscopic methods confirm supramolecular interactions (e.g., protein binding)?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) for compound-protein interactions .
- Solid-State NMR: Resolve binding-induced conformational changes in membrane-bound targets .
- Time-resolved fluorescence: Measure Förster resonance energy transfer (FRET) to map interaction kinetics .
Q. How can multi-omics data integration elucidate the compound’s mechanism of action?
Methodological Answer:
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators) .
- Proteomics: SILAC labeling to quantify target phosphorylation changes .
- Cheminformatics: Merge omics data with chemical descriptors (e.g., logP, polar surface area) using KNIME or Pipeline Pilot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
